molecular formula C18H22ClN3O2 B4603535 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B4603535
M. Wt: 347.8 g/mol
InChI Key: NFNGPACODJLJMX-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction conditions such as reflux or room temperature.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to its biological effects . The compound may inhibit specific enzymes or receptors, thereby modulating cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines an indole moiety with a pyrrolidine ring, and its potential for diverse biological activities.

Properties

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-11(2)21-18(24)13-7-17(23)22(10-13)6-5-12-9-20-16-4-3-14(19)8-15(12)16/h3-4,8-9,11,13,20H,5-7,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNGPACODJLJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 5
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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide
Reactant of Route 6
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1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

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